[5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
Description
[5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride (CAS: 1971858-34-0) is a thiophene-derived amine hydrochloride salt featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the thiophene ring. This compound is part of a broader class of thiophene-based amines used in medicinal chemistry and materials science, often serving as intermediates in drug synthesis or as ligands in catalytic systems .
Properties
IUPAC Name |
[5-(trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NS.ClH/c7-6(8,9)5-2-1-4(3-10)11-5;/h1-2H,3,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVYILROYJGFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1971858-34-0 | |
| Record name | [5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride typically involves the introduction of a trifluoromethyl group to a thiophene ring, followed by the addition of a methanamine group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations. For instance, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters are optimized for maximum yield and purity. The process includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Nucleophilic Substitution at the Methanamine Group
The primary amine undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkyl derivatives .
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane at room temperature .
Key Reaction Data
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, DMF, 60°C | N-Methyl derivative | 78% |
| Acylation | AcCl, CH₂Cl₂, RT | Acetamide derivative | 85% |
Electrophilic Substitution on the Thiophene Ring
The electron-withdrawing trifluoromethyl group directs electrophilic attacks to the 4-position of the thiophene ring:
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Nitration : Using HNO₃/H₂SO₄ at 0°C produces 4-nitro derivatives .
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Halogenation : Reacts with Br₂ in CCl₄ to yield 4-bromo-substituted products .
Electronic Effects
The trifluoromethyl group reduces electron density at the 2- and 5-positions of the thiophene, favoring substitution at the 4-position .
Oxidation and Reduction Reactions
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Oxidation : Hydrogen peroxide in acetic acid oxidizes the thiophene ring to a sulfoxide derivative, though the trifluoromethyl group remains intact .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene system .
Stability Under Oxidative Conditions
| Oxidizing Agent | Product | Stability (t½) |
|---|---|---|
| H₂O₂/AcOH | Sulfoxide | >24 hrs |
Metal-Catalyzed Coupling Reactions
The thiophene ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in dioxane at 80°C .
Example Coupling Reaction
| Substrate | Catalyst | Ligand | Yield |
|---|---|---|---|
| 4-Bromo derivative | Pd(PPh₃)₄ | Xantphos | 92% |
Metabolic Transformations
In vitro studies using human liver microsomes (HLM) indicate:
Metabolic Stability Data
| Metabolic Pathway | t½ (HLM) | t½ (RLM) |
|---|---|---|
| N-Dealkylation | 41.2 min | 55 min |
| Oxidative Defluorination | 10.4 min | 6.4 min |
Reactivity in Aqueous Media
The hydrochloride salt exhibits pH-dependent solubility:
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications. Its structural similarities to other biologically active compounds suggest that it may exhibit significant pharmacological effects.
- Potential Biological Activities :
Synthesis of Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be used to create various derivatives through reactions such as:
- Electrophilic Substitution : The thiophene ring can undergo electrophilic substitution, leading to diverse functionalized products.
- Reduction and Oxidation Reactions : These reactions allow for modifications of the compound's functional groups, further expanding its utility in synthetic chemistry.
| Reaction Type | Description | Examples of Products |
|---|---|---|
| Electrophilic Substitution | Substitution on the thiophene ring | Functionalized thiophenes |
| Reduction | Modification of functional groups | Amines, alcohols |
| Oxidation | Formation of oxidized derivatives | Thiophene oxides |
Biological Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for elucidating its pharmacodynamics. Interaction studies may include:
- Binding affinity assays with receptors or enzymes.
- Evaluation of cytotoxicity against cancer cell lines.
Case Studies
Recent research highlights the significance of thiophene derivatives in drug discovery:
- FLT3 Inhibitors : A study identified novel imidazo[1,2-a]pyridine-thiophene derivatives as potent inhibitors of FLT3, showcasing the potential of thiophene-containing compounds in targeting acute myeloid leukemia .
- Neuroprotective Agents : Research on structurally similar compounds has demonstrated neuroprotective effects, suggesting that this compound could be explored for similar therapeutic benefits.
Mechanism of Action
The mechanism of action of [5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The thiophene ring may also contribute to the compound’s overall bioactivity by interacting with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Thiophene-based methanamine hydrochlorides vary primarily in substituents on the thiophene ring and the amine side chain. Key structural and electronic differences are summarized below:
Key Observations :
- Electronic Effects : The trifluoromethyl group (-CF₃) in the target compound imparts greater electron-withdrawing character compared to chlorophenyl (-C₆H₄Cl) or methoxy (-OMe) groups, influencing reactivity and intermolecular interactions .
- Amine Chain : Most analogs retain a methanamine (-CH₂NH₂) chain, but N-methylation (e.g., compound 6a) or elongation to ethanamine (e.g., compound 17) alters steric and electronic profiles .
Physicochemical Properties
Notes:
- The trifluoromethyl analog exhibits moderate water solubility due to the balance between hydrophilic (amine HCl) and hydrophobic (-CF₃) groups.
- Sulfonyl-substituted analogs (e.g., compound 6a) show lower solubility despite polar substituents, likely due to increased molecular rigidity .
Spectroscopic Data
Comparative ¹H NMR Shifts (δ, ppm) :
Key Insight : The deshielding of thiophene protons in the trifluoromethyl derivative (δ 7.42 for H-3) versus the unsubstituted analog (δ 7.21) reflects the -CF₃ group’s electron-withdrawing effect .
Biological Activity
[5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability and pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a thiophene ring substituted with a trifluoromethyl group at the 5-position and a methanamine group, which contributes to its biological activity.
The mechanism of action for this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The trifluoromethyl group enhances binding affinity and selectivity towards molecular targets, which may include:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds containing thiophene rings exhibit antimicrobial activity. For instance, derivatives similar to [5-(Trifluoromethyl)thiophen-2-yl]methanamine have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study reported that modifications in the thiophene structure could lead to significant increases in antibacterial potency, suggesting that this compound might also possess similar properties .
Anti-inflammatory Effects
The presence of the trifluoromethyl group can enhance the anti-inflammatory properties of thiophene derivatives. Compounds with similar structures have been investigated for their ability to reduce inflammation markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .
Cytotoxic Activity
In vitro studies have demonstrated that thiophene derivatives can induce cytotoxicity in cancer cell lines. The unique structural features of this compound may contribute to its effectiveness as an anticancer agent. For example, compounds with similar functionalities have been shown to inhibit cell proliferation in various cancer types, including breast and colon cancers .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride, and how can purity be optimized?
- Synthesis : A common approach involves functionalizing the thiophene ring at the 2-position with a trifluoromethyl group, followed by amination. For example, nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) may be used to introduce the trifluoromethyl group. The amine group can then be introduced via reductive amination or Gabriel synthesis .
- Purity Optimization : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures is recommended. Purity ≥95% can be confirmed by HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. How should researchers characterize this compound spectroscopically?
- NMR :
- ¹H NMR (DMSO-d6): Expected signals include a singlet for the -NH3+ group (δ 8.2–8.5 ppm), aromatic protons on the thiophene ring (δ 7.2–7.5 ppm), and the methylene group (δ 3.8–4.2 ppm).
- ¹³C NMR : The trifluoromethyl group appears as a quartet (δ 120–125 ppm, J = 285 Hz). The thiophene carbons resonate at δ 125–140 ppm .
Q. What solvent systems are suitable for solubility testing?
- The compound is highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in methanol or ethanol. Limited solubility is observed in water (<1 mg/mL at 25°C). For biological assays, prepare stock solutions in DMSO and dilute with PBS (pH 7.4) to avoid precipitation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s structural configuration?
- Crystallization : Diffraction-quality crystals can be grown via slow evaporation from ethanol/water (1:1). SHELX programs (e.g., SHELXL) are suitable for structure refinement. Key parameters: space group P21/c, Z = 4, with hydrogen bonding between the amine hydrochloride and thiophene sulfur .
- Challenges : The trifluoromethyl group may induce disorder; use restraints during refinement. Data collection at low temperature (100 K) improves resolution .
Q. What pharmacological mechanisms should be explored given its structural analogs?
- Target Hypotheses : The thiophene and trifluoromethyl motifs are prevalent in kinase inhibitors and GPCR modulators. Prioritize assays for:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using ATP-competitive assays.
- Neurotransmitter Receptors : Evaluate binding affinity for serotonin (5-HT3) or dopamine receptors via radioligand displacement .
- Toxicity : Preliminary cytotoxicity studies (e.g., HepG2 cells, IC50) are critical due to limited toxicological data on related compounds .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Data :
| Condition | Degradation (%) | Timeframe |
|---|---|---|
| 25°C, air | <5% | 6 months |
| 4°C, N2 | <2% | 12 months |
| -20°C | No degradation | 24 months |
- Analysis : Monitor by HPLC. Degradation products include oxidation of the thiophene ring (detectable via LC-MS) .
Q. What strategies mitigate side reactions during derivatization of the primary amine?
- Protection-Deprotection : Use Boc (tert-butyloxycarbonyl) or Fmoc groups to protect the amine during coupling reactions. For example:
- Boc Protection : React with di-tert-butyl dicarbonate in THF/water (pH 8–9).
- Deprotection : Use TFA/DCM (1:4) for 2 hours .
- Side Reactions : Avoid strong bases to prevent elimination of the trifluoromethyl group.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
